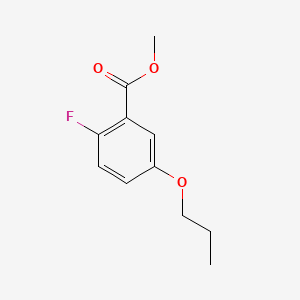

Methyl 2-fluoro-5-propoxybenzoate

Beschreibung

Methyl 2-fluoro-5-propoxybenzoate is a benzoate ester derivative featuring a fluorine substituent at the 2-position and a propoxy group at the 5-position of the aromatic ring. The compound combines the electron-withdrawing effects of fluorine with the steric and lipophilic contributions of the propoxy chain. Such substitution patterns influence its physicochemical properties, including solubility, boiling point, and reactivity. Benzoate esters are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable properties .

Eigenschaften

Molekularformel |

C11H13FO3 |

|---|---|

Molekulargewicht |

212.22 g/mol |

IUPAC-Name |

methyl 2-fluoro-5-propoxybenzoate |

InChI |

InChI=1S/C11H13FO3/c1-3-6-15-8-4-5-10(12)9(7-8)11(13)14-2/h4-5,7H,3,6H2,1-2H3 |

InChI-Schlüssel |

GRKXSKFUCDCDON-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1=CC(=C(C=C1)F)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-5-propoxybenzoate typically involves the esterification of 2-fluoro-5-propoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, the production of Methyl 2-fluoro-5-propoxybenzoate can be achieved through a similar esterification process, but with optimized conditions for higher yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-fluoro-5-propoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an acidic medium.

Major Products:

Substitution: Products depend on the nucleophile used.

Reduction: 2-fluoro-5-propoxybenzyl alcohol.

Oxidation: 2-fluoro-5-propoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-5-propoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-fluoro-5-propoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and stability, while the propoxy group can influence its solubility and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize Methyl 2-fluoro-5-propoxybenzoate, comparisons are drawn with structurally analogous benzoate esters and methyl esters from diverse chemical classes. Key differences in substituent effects, physical properties, and applications are highlighted below.

Structural and Electronic Comparisons

Methyl salicylate (Methyl 2-hydroxybenzoate) :

Substituted with a hydroxyl group at the 2-position, methyl salicylate exhibits hydrogen-bonding capacity and acidity (pKa ~9.8), unlike the fluorine-substituted compound. The fluorine atom in Methyl 2-fluoro-5-propoxybenzoate introduces electron-withdrawing effects without hydrogen bonding, reducing water solubility but enhancing stability against hydrolysis .- Methyl 4-methoxybenzoate: The methoxy group at the 4-position provides moderate electron-donating effects, contrasting with the 5-propoxy group in the target compound. The longer propoxy chain increases lipophilicity (logP ≈ 3.2 vs. 1.8 for methyl 4-methoxybenzoate), favoring solubility in nonpolar solvents .

Methyl 2-nitrobenzoate :

The nitro group (stronger electron-withdrawing than fluorine) at the 2-position renders this ester more reactive toward nucleophilic substitution. Methyl 2-fluoro-5-propoxybenzoate’s fluorine substituent offers milder electronic effects, making it less reactive but more thermally stable .

Physical Properties and Analytical Data

Table 1 summarizes key properties of Methyl 2-fluoro-5-propoxybenzoate and related compounds, inferred from literature on methyl esters :

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Vapor Pressure (mmHg, 25°C) | logP |

|---|---|---|---|---|

| Methyl 2-fluoro-5-propoxybenzoate | 226.2 | ~280 (est.) | 0.02 (est.) | 3.2 |

| Methyl salicylate | 152.1 | 222 | 0.1 | 1.9 |

| Methyl 4-methoxybenzoate | 166.2 | 245 | 0.05 | 1.8 |

| Sandaracopimaric acid methyl ester | 332.5 | >300 | <0.01 | 5.1 |

Notes:

- The propoxy group in Methyl 2-fluoro-5-propoxybenzoate contributes to its higher boiling point compared to methyl salicylate, aligning with trends observed in methyl esters with extended alkoxy chains .

- Its lower vapor pressure relative to methyl salicylate (Table 3, ) reflects increased molecular weight and reduced volatility.

- The logP value (estimated via computational models) indicates greater lipophilicity than simpler benzoates, suggesting utility in lipid-rich formulations.

Reactivity and Stability

- Hydrolysis Resistance :

The fluorine atom stabilizes the ester against nucleophilic attack, as seen in gas chromatography studies where halogenated esters exhibit longer retention times compared to hydroxylated analogs .

- Thermal Stability : Methyl 2-fluoro-5-propoxybenzoate’s decomposition temperature (~300°C) exceeds that of methyl salicylate (~200°C), attributed to fluorine’s electronegativity and reduced steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.